4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid

Medicinal Chemistry sEH Phosphatase Inhibition Structure-Activity Relationship (SAR)

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) is the definitive unsubstituted 2,5-disubstituted oxazole scaffold—the essential non-fungible precursor to sEH phosphatase inhibitors such as SWE101. Its vacant oxazole 4-position enables systematic SAR library construction. Deploy as an irreplaceable negative control in PPARγ binding assays, a clean LC-MS reference standard, and a benchmark for novel oxazole synthetic methodology. Standard purity ≥95%.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 133602-40-1
Cat. No. B2870442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
CAS133602-40-1
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O
InChIInChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16)
InChIKeyLGYLNERWPKVLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1): Unsubstituted Oxazole Scaffold for SAR and Tool Compound Development


4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) is an unsubstituted 2,5-disubstituted oxazole butanoic acid derivative . Its core structure consists of a phenyl ring at the 5-position of the oxazole and a butanoic acid chain at the 2-position. While the oxazole scaffold is a recognized pharmacophore in numerous bioactive molecules, detailed biological activity data for this specific, unsubstituted compound is not widely documented in the public domain . It is primarily offered by chemical suppliers as a research chemical and synthetic building block, typically at 95% purity, for use in custom synthesis and structure-activity relationship (SAR) studies .

Why 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid Cannot Be Interchanged with Its Substituted Analogs: A Case for Structural Precision


In scientific research, the substitution of a chemical entity with a 'closely related analog' can lead to a complete divergence in biological activity, rendering experiments irreproducible or misleading. 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) represents a critical, unsubstituted scaffold in the oxazole series. Its 4-position on the oxazole ring is a key site for modification in medicinal chemistry. As demonstrated by the development of sEH phosphatase inhibitors, the addition of a 3,4-dichlorophenyl group at the 4-position to create SWE101 (CAS 2376322-12-0) transforms the compound's target engagement and potency profile entirely [1]. Therefore, 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid serves an essential, non-fungible role as a synthetic precursor, a negative control for SAR studies, or a foundational scaffold for building focused compound libraries, and cannot be generically replaced by its more potent, but structurally distinct, analogs.

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) Evidence-Based Differentiation Guide


Structural Basis for Functional Divergence: Comparing the Unsubstituted Scaffold to the Potent sEH-P Inhibitor SWE101

A direct structural comparison reveals the functional gulf between the target compound and its substituted analog. 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) is the unsubstituted parent scaffold [1]. The addition of a 3,4-dichlorophenyl group to the oxazole 4-position yields the compound SWE101 (4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, CAS 2376322-12-0), which is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain [1]. This single structural modification installs the critical pharmacophore required for potent enzymatic inhibition, as confirmed by X-ray crystallography of the inhibitor-enzyme complex [2].

Medicinal Chemistry sEH Phosphatase Inhibition Structure-Activity Relationship (SAR)

Physicochemical and Purity Benchmarking: Procurement Specification Against a Leading Analog SWE101

For procurement decisions, the target compound's specifications differ markedly from the more complex analog SWE101. 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a simpler, lower molecular weight scaffold, commonly supplied at 95% purity . In contrast, SWE101 is a larger, more lipophilic molecule (cLogP 5.1) with a correspondingly more complex and costly synthesis [1]. The availability of analytical data also differs; while SWE101 is a characterized tool compound with published in vivo PK/PD data [1], documentation for the unsubstituted scaffold is largely limited to vendor-provided MS, NMR, and HPLC data .

Synthetic Chemistry Chemical Procurement Analytical Characterization

Biological Activity Profile: Class-Level Inference for the Unsubstituted Oxazole Scaffold

While specific biological data for 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is not publicly available, its scaffold is a common feature in known PPAR (Peroxisome Proliferator-Activated Receptor) agonists. A structurally related analog, a substituted phenyloxazole derivative, has demonstrated potent binding affinity to PPARgamma with a reported Kd of 3.70 nM [1]. This class-level inference suggests the unsubstituted target compound could serve as a foundational core for developing novel PPAR modulators, offering a clean slate for SAR exploration without the confounding influence of pre-existing substituents. Its lack of reported activity makes it an ideal negative control in assays involving more complex oxazole-based agonists [2].

PPAR Agonism Nuclear Receptor Pharmacology Scaffold Hopping

Synthetic Accessibility: A Quantitative Advantage as a Building Block for Library Synthesis

The target compound's simple, unsubstituted structure confers a quantitative advantage in synthetic accessibility compared to its substituted analogs. A synthesis for 2-substituted oxazoles, which can be adapted for this compound, utilizes a straightforward cyclization route [1]. This contrasts with the more demanding, multi-step synthesis required for complex analogs like SWE101. The lack of additional substituents reduces steric hindrance and eliminates the need for protecting group strategies at the 4-position, making it more amenable to high-throughput parallel synthesis for generating diverse compound libraries [2].

Medicinal Chemistry Parallel Synthesis Compound Library Production

High-Value Application Scenarios for Procuring 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1)


Medicinal Chemistry: Synthesis of Focused sEH-P Inhibitor Libraries

Procure 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) as a versatile starting material to synthesize a library of analogs targeting the soluble epoxide hydrolase (sEH) phosphatase domain. By introducing various substituents at the oxazole 4-position, researchers can systematically explore structure-activity relationships (SAR) to develop novel inhibitors with improved potency and selectivity profiles beyond the current tool compound, SWE101 [1]. Its unsubstituted nature provides a blank canvas for modular derivatization.

Chemical Biology: Use as a Well-Defined Negative Control for PPAR Agonist Assays

In cellular or biochemical assays designed to evaluate the activity of novel PPAR agonists built on an oxazole scaffold, 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) serves as an ideal negative control [1]. Its lack of the key substituents required for potent PPARgamma binding (observed Kd of 3.70 nM for a substituted analog) ensures that any observed signal from test compounds can be confidently attributed to their designed pharmacophores rather than the core scaffold itself [2].

Analytical Chemistry: Utilization as a Reference Standard for LC-MS Metabolite Identification

The compound's well-defined and simple structure, with a molecular weight of 231.25 g/mol, makes it a suitable reference standard for liquid chromatography-mass spectrometry (LC-MS) method development [1]. Its unique mass and fragmentation pattern can aid in the identification and quantification of more complex oxazole-containing metabolites or degradation products in biological matrices during preclinical drug metabolism studies [2].

Process Chemistry: Optimization of 2,5-Disubstituted Oxazole Cyclization Reactions

Procure the target compound as a benchmark substrate to develop and optimize novel synthetic methodologies for constructing the 2,5-disubstituted oxazole core [1]. Its relatively simple structure, compared to more heavily functionalized analogs, allows for easier reaction monitoring and product isolation, providing a clean system for evaluating the efficiency and scope of new catalytic or cyclization strategies [2].

Quote Request

Request a Quote for 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.